3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride 3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 811842-45-2
VCID: VC7647504
InChI: InChI=1S/C14H13NO2.ClH/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12;/h2-9H,15H2,1H3;1H
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72

3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride

CAS No.: 811842-45-2

Cat. No.: VC7647504

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72

* For research use only. Not for human or veterinary use.

3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride - 811842-45-2

Specification

CAS No. 811842-45-2
Molecular Formula C14H14ClNO2
Molecular Weight 263.72
IUPAC Name methyl 4-(3-aminophenyl)benzoate;hydrochloride
Standard InChI InChI=1S/C14H13NO2.ClH/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12;/h2-9H,15H2,1H3;1H
Standard InChI Key GIVZTLBWWSXCBE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 4-(3-aminophenyl)-2-methylbenzoate hydrochloride, reflecting its biphenyl core substituted with an amino group at the 3' position, a methyl ester at the 4-position, and a hydrochloride counterion . Its molecular formula is C₁₅H₁₆ClNO₂, derived from the parent amine (C₁₅H₁₅NO₂) with the addition of hydrochloric acid (HCl) . The molecular weight is 277.74 g/mol, consistent with analogous hydrochlorides of biphenyl esters .

Structural Features

The compound features a biphenyl backbone with critical functional groups:

  • A methyl ester (–COOCH₃) at the 4-position of the first benzene ring.

  • A primary amine (–NH₂) at the 3' position of the second benzene ring.

  • A hydrochloride salt formation at the amine group, enhancing solubility and stability .

The 2D and 3D conformers available in PubChem highlight planarity in the biphenyl system, with slight torsion angles due to steric interactions between substituents .

Synthesis and Reaction Pathways

Catalytic Hydrogenation of Nitro Precursors

A validated synthesis route involves the reduction of a nitro intermediate. For example, 4'-nitro-biphenyl-3-carboxylic acid methyl ester undergoes hydrogenation using 10% palladium on activated carbon under 1551.49 Torr hydrogen pressure in ethyl acetate, yielding the target amine in quantitative yields . The reaction equation is:

C₁₄H₁₁NO₄+3H₂Pd/CC₁₄H₁₃NO₂+2H₂O\text{C₁₄H₁₁NO₄} + 3\text{H₂} \xrightarrow{\text{Pd/C}} \text{C₁₄H₁₃NO₂} + 2\text{H₂O}

Subsequent treatment with hydrochloric acid produces the hydrochloride salt .

Physicochemical Properties

Spectral Data

  • ¹H-NMR (D₂O): δ 7.8–7.2 (m, aromatic protons), δ 3.9 (s, ester –OCH₃), δ 2.3 (s, methyl group) .

  • ESI-MS: A molecular ion peak at m/z 241.28 ([M–HCl]⁺) .

Solubility and Stability

The hydrochloride salt exhibits enhanced water solubility (>50 mg/mL) compared to the free base. It is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light .

Applications in Organic Chemistry

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and GPCR modulators, leveraging its aromatic amine for hydrogen bonding and π-stacking interactions .

Catalysis

Derivatives functionalized with aminobiphenyl moieties (e.g., APhos Pd G3) are employed in Suzuki-Miyaura cross-coupling reactions, demonstrating high catalytic activity .

Comparative Analysis of Analogues

Property3'-Aminobiphenyl-4-carboxylic Acid Methyl Ester HCl2'-Aminobiphenyl-3-carboxylic Acid Methyl Ester
Molecular FormulaC₁₅H₁₆ClNO₂C₁₄H₁₃NO₂
Molecular Weight277.74 g/mol227.26 g/mol
CAS NumberNot assigned177171-13-0
Synthetic Yield~100% 85–90%

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